(4S)-1-Boc-4-bromo-D-proline methyl ester
Overview
Description
(4S)-1-Boc-4-bromo-D-proline methyl ester is a chemical compound that belongs to the class of proline derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 4-position, and a methyl ester functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-Boc-4-bromo-D-proline methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of D-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Bromination: The protected proline derivative is then subjected to bromination at the 4-position. This can be accomplished using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This is typically done using methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(4S)-1-Boc-4-bromo-D-proline methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water).
Major Products Formed
Substitution: Various substituted proline derivatives.
Reduction: (4S)-1-Boc-4-bromo-D-proline alcohol.
Oxidation: (4S)-1-Boc-4-bromo-D-proline carboxylic acid.
Scientific Research Applications
(4S)-1-Boc-4-bromo-D-proline methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and pharmaceuticals, contributing to the development of new materials and formulations.
Mechanism of Action
The mechanism of action of (4S)-1-Boc-4-bromo-D-proline methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group ensures the stability of the compound during chemical reactions, while the bromine atom and methyl ester group provide sites for further functionalization. The compound’s effects are mediated through its ability to undergo substitution, reduction, and oxidation reactions, leading to the formation of various bioactive derivatives.
Comparison with Similar Compounds
Similar Compounds
- (4S)-1-Boc-4-chloro-D-proline methyl ester
- (4S)-1-Boc-4-fluoro-D-proline methyl ester
- (4S)-1-Boc-4-iodo-D-proline methyl ester
Uniqueness
(4S)-1-Boc-4-bromo-D-proline methyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-bromopyrrolidine-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQUSDPQTQXELO-JGVFFNPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143641 | |
Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4S)-4-bromo-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147266-93-1 | |
Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4S)-4-bromo-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147266-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4S)-4-bromo-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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